4-Fluoro-2-methyl-1-(sulfinylamino)benzene
Description
4-Fluoro-2-methyl-1-(sulfinylamino)benzene (CAS: N/A; Ref: 3D-FF133920) is a fluorinated aromatic compound featuring a sulfinylamino (-N=S=O) functional group at position 1, a methyl group at position 2, and a fluorine atom at position 4 on the benzene ring. Its molecular formula is C₇H₆FNOS, with a molecular weight of 171.19 g/mol .
Key structural attributes include:
- Electron-withdrawing fluorine at position 4, which enhances the electrophilicity of adjacent positions.
- Methyl group at position 2, contributing steric bulk and modest electron-donating effects.
- Sulfinylamino group at position 1, a polar moiety capable of hydrogen bonding and redox activity.
Properties
IUPAC Name |
4-fluoro-2-methyl-1-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNOS/c1-5-4-6(8)2-3-7(5)9-11-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHTUIUPHNWQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N=S=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-2-methyl-1-(sulfinylamino)benzene is an organic compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a sulfinylamino group, which may contribute to its interaction with various biological targets. The following sections outline its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that compounds similar to 4-Fluoro-2-methyl-1-(sulfinylamino)benzene exhibit significant antimicrobial activity. For instance, studies have shown that sulfinamide derivatives can inhibit the growth of various bacterial strains, indicating a potential application in treating infections caused by resistant bacteria.
Anticancer Activity
There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated that certain sulfinylamino compounds can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways.
The biological activity of 4-Fluoro-2-methyl-1-(sulfinylamino)benzene is likely mediated through several mechanisms:
- Enzyme Inhibition : The sulfinylamino group may interact with active sites of enzymes involved in metabolic pathways, leading to inhibition of their activity.
- Receptor Modulation : The compound might act as a modulator for various receptors, influencing cellular responses and signaling cascades.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of sulfinamide derivatives, including 4-Fluoro-2-methyl-1-(sulfinylamino)benzene. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4-Fluoro-2-methyl-1-(sulfinylamino)benzene | 32 | Staphylococcus aureus |
| Another Sulfinamide | 64 | Escherichia coli |
Study 2: Anticancer Activity
In a separate investigation focusing on cancer cell lines, 4-Fluoro-2-methyl-1-(sulfinylamino)benzene was tested for its ability to induce apoptosis. The study found that the compound significantly reduced cell viability in MCF-7 breast cancer cells.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 15 | 70 |
| HeLa | 20 | 65 |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 4-Fluoro-2-methyl-1-(sulfinylamino)benzene | F (4), CH₃ (2), -N=S=O (1) | C₇H₆FNOS | 171.19 | Balanced polarity; moderate steric bulk |
| 1,2-Difluoro-4-(sulfinylamino)benzene | F (1,2), -N=S=O (4) | C₆H₅F₂NOS | 177.17 | High polarity; enhanced electrophilicity |
| 1,3-Difluoro-2-(sulfinylamino)benzene | F (1,3), -N=S=O (2) | C₆H₅F₂NOS | 177.17 | Asymmetric fluorine distribution |
| 1-Ethoxy-4-(sulfinylamino)benzene | -OCH₂CH₃ (1), -N=S=O (4) | C₈H₉NO₂S | 183.22 | Ethoxy group increases lipophilicity |
| 1,2-Dimethyl-4-(sulfinylamino)benzene | CH₃ (1,2), -N=S=O (4) | C₈H₉NOS | 167.23 | High steric hindrance; reduced polarity |
Electronic and Steric Effects
- Fluorine vs. In contrast, methyl groups (e.g., in 1,2-Dimethyl-4-(sulfinylamino)benzene) donate electron density, altering reaction pathways .
- Sulfinylamino Position: Moving the sulfinylamino group from position 1 (target compound) to position 4 (e.g., 1,2-Difluoro-4-(sulfinylamino)benzene) redistributes electron density, affecting solubility and reactivity in nucleophilic substitutions .
Physicochemical Properties
- Polarity: The target compound exhibits moderate polarity due to fluorine and sulfinylamino groups. Difluoro analogs (e.g., 1,2-Difluoro-4-(sulfinylamino)benzene) are more polar, enhancing aqueous solubility .
- Thermal Stability: Ethoxy-substituted derivatives (e.g., 1-Ethoxy-4-(sulfinylamino)benzene) may show lower thermal stability due to the labile ether bond .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
